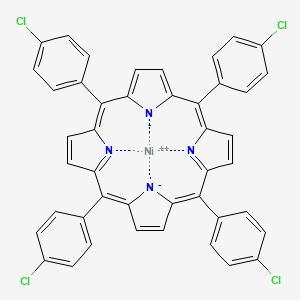
meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II): is a metalloporphyrin compound where a nickel ion is coordinated to the nitrogen atoms of the porphyrin ring. The porphyrin ring is substituted with four 4-chlorophenyl groups at the meso positions. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) typically involves the following steps:
Synthesis of meso-Tetra-(4-chlorophenyl)-porphyrin: This is achieved through the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions, followed by oxidation.
Metalation with Nickel: The free-base porphyrin is then reacted with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol, under reflux conditions to form the nickel complex.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential in photodynamic therapy due to its ability to generate singlet oxygen upon light irradiation.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of sensors and as a component in materials for electronic devices.
Mechanism of Action
The mechanism by which meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. The nickel ion in the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic and photodynamic activities. The compound can target various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
meso-Tetra-(4-carboxyphenyl)-porphyrin-Ni(II): Similar structure but with carboxyphenyl groups instead of chlorophenyl groups.
meso-Tetra-(4-methoxyphenyl)-porphyrin-Ni(II): Contains methoxyphenyl groups, offering different electronic properties.
meso-Tetra-(4-nitrophenyl)-porphyrin-Ni(II): Substituted with nitrophenyl groups, which can influence its reactivity and applications.
Uniqueness: meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) is unique due to the presence of chlorophenyl groups, which can enhance its photophysical properties and make it more suitable for specific applications, such as photodynamic therapy and catalysis.
Properties
Molecular Formula |
C44H24Cl4N4Ni |
|---|---|
Molecular Weight |
809.2 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI Key |
IKQQPOVAVATOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















